molecular formula C25H23N3O4S B2753705 2-(3-(3-(2-hydroxyethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326888-09-9

2-(3-(3-(2-hydroxyethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2753705
CAS No.: 326888-09-9
M. Wt: 461.54
InChI Key: DAAQUJNGJSJSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a thieno[2,3-d]pyrimidin-2-yl group, a benzo[de]isoquinoline-1,3(2H)-dione group, and a 2-hydroxyethyl group. These groups are common in various medicinal compounds due to their potential biological activities .


Molecular Structure Analysis

The compound contains several functional groups that could potentially interact with biological targets. These include the pyrimidine ring, which is a key component in many biological molecules, and the isoquinoline dione group, which may have potential pharmacological activity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups present in its structure. For example, the pyrimidine ring might undergo substitution reactions, while the isoquinoline dione group could participate in redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar groups could increase its solubility in water, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • Researchers have explored the synthesis of compounds similar to the one , focusing on different chemical processes and properties. For example, Zadorozhny et al. (2008) discussed the synthesis of related thieno pyrimido isoquinoline diones, highlighting techniques like intramolecular acylation (Zadorozhny, Kovtunenko, Turov, & Kucherenko, 2008).

Application in Fluorescence and Sensor Technology

  • The compound's derivatives have been used in developing fluorescent chemosensors. Jang et al. (2018) developed a chemosensor based on naphthalimide and julolidine moieties for the detection of Group IIIA metal ions, showcasing its potential in sensor technology (Jang, Kang, Yun, & Kim, 2018).

Applications in Organic Light-Emitting Devices

  • Research has been conducted on derivatives of the compound for use in organic light-emitting diode (OLED) applications. Luo et al. (2015) synthesized red-emissive fluorophores with structures similar to the compound, revealing insights into their application in OLEDs (Luo, Lin, Zhou, Wang, Liu, Huang, Lu, & Hu, 2015).

Antiviral Applications

  • The compound's derivatives have been investigated for their antiviral properties. García-Gancedo et al. (1979) studied similar benzo isoquinoline diones, finding them effective against herpes simplex and vaccinia viruses (GARCIA-GANCEDO, Gil, Roldan, Pérez, & Vilas, 1979).

Applications in Cyclization Reactions and Synthesis

  • The compound is relevant in cyclization reactions for synthesizing heterocycles, as shown in studies like Majumdar & Mukhopadhyay (2003), who synthesized pyrimidino tetrahydroisoquinolin diones (Majumdar & Mukhopadhyay, 2003).

Photophysical Properties and pH-Sensing Applications

  • Yan et al. (2017) designed pyrimidine-phthalimide derivatives, demonstrating their potential in pH-sensing applications and highlighting their photophysical properties (Yan, Meng, Li, Ge, & Lu, 2017).

Water-Soluble Derivatives for Fluorescent Applications

  • Zhengneng (2012) synthesized a water-soluble derivative of the compound, exploring its fluorescent properties under various conditions (Zhengneng, 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have been found to inhibit various enzymes and receptors .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific biological activity. It’s important to conduct thorough toxicity testing before using any new compound for medicinal purposes .

Properties

IUPAC Name

2-[3-[3-(2-hydroxyethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]propyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-14-15(2)33-22-20(14)25(32)27(12-13-29)19(26-22)10-5-11-28-23(30)17-8-3-6-16-7-4-9-18(21(16)17)24(28)31/h3-4,6-9,29H,5,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAQUJNGJSJSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.